2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No.: 888462-06-4
Cat. No.: VC4752704
Molecular Formula: C18H17N5O3S
Molecular Weight: 383.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888462-06-4 |
|---|---|
| Molecular Formula | C18H17N5O3S |
| Molecular Weight | 383.43 |
| IUPAC Name | 2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H17N5O3S/c1-3-23-17(25)16-15(11-6-4-5-7-12(11)19-16)21-18(23)27-9-14(24)20-13-8-10(2)26-22-13/h4-8,19H,3,9H2,1-2H3,(H,20,22,24) |
| Standard InChI Key | CQWGYODLLPCDFO-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NOC(=C4)C |
Introduction
Synthesis
The synthesis of this compound involves multi-step organic reactions designed to construct its intricate framework. Below is an outline of the synthetic process:
General Synthetic Route:
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Formation of the Pyrimidoindole Core:
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Cyclization reactions are employed to create the pyrimidoindole backbone.
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Precursors such as ethylated pyrimidines and indoles are typically used under controlled conditions.
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Introduction of Functional Groups:
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Ethyl and oxo groups are added to enhance biological activity.
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Oxidizing agents and ethylating reagents are commonly utilized.
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Attachment of Sulfanyl and Acetamide Groups:
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A sulfanyl linkage is introduced using thiolating agents.
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The acetamide group is incorporated through amide bond formation with oxazole derivatives.
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Reaction Conditions:
| Step | Reagents/Conditions |
|---|---|
| Cyclization | Acid or base catalysts |
| Ethylation | Ethyl iodide or bromide |
| Sulfanyl Group Addition | Thiol derivatives |
| Final Assembly | Coupling agents like DCC or EDC |
These steps ensure high yields and purity when optimized for laboratory or industrial-scale production.
Medicinal Chemistry:
The compound's structural features make it a promising candidate for drug discovery:
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Pyrimidoindole Core: Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
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Oxazole Moiety: Contributes to antimicrobial and enzyme-inhibitory activities.
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Thioether Linkage: Enhances lipophilicity, potentially improving bioavailability.
Potential Applications:
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Pharmacological Research: Targeting enzymes such as 5-lipoxygenase (involved in inflammatory pathways).
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Drug Development: Exploring therapeutic roles in oncology and infectious diseases.
Molecular docking studies suggest that similar compounds exhibit strong binding affinities with biological targets, warranting further investigation into this molecule's pharmacodynamics.
Industrial Production
For large-scale production, advanced techniques such as continuous flow reactors are employed to streamline efficiency:
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Automation: Reduces reaction times while maintaining precision.
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Purification Techniques: Methods like recrystallization and chromatography ensure product purity.
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